2-Vinylbenzaldehyde
Overview
Description
2-Vinylbenzaldehyde is an organic compound with the molecular formula C₉H₈O It is characterized by the presence of a vinyl group attached to a benzaldehyde moiety
Mechanism of Action
Target of Action
It is known to be used in the synthesis of indanones , which suggests that its targets could be enzymes or receptors involved in the biochemical pathways leading to indanones.
Mode of Action
It is known to participate in the intramolecular hydroacylation reaction during the synthesis of indanones . This suggests that it may interact with its targets by donating or accepting a proton, leading to changes in the conformation or activity of the target molecule.
Biochemical Pathways
2-Vinylbenzaldehyde is involved in the synthesis of indanones via the intramolecular hydroacylation reaction . Indanones are important scaffolds in medicinal chemistry and have been found in numerous bioactive compounds. Therefore, the action of this compound can affect the biochemical pathways leading to these compounds and their downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
For instance, it has been used in the synthesis of the anti-Alzheimer’s drug donepezil .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various chemical reactions, such as the synthesis of indanones
Cellular Effects
Related compounds, such as benzaldehydes, have been shown to disrupt cellular antioxidation systems
Molecular Mechanism
The molecular mechanism of 2-Vinylbenzaldehyde involves several steps, including double addition of indoles, unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and oxidative aromatization . This process leads to the formation of complex structures such as benzo[b]carbazoles .
Temporal Effects in Laboratory Settings
It is known that it can be used in the synthesis of indanones under mild conditions , suggesting that it is stable and does not degrade quickly
Metabolic Pathways
It is known to participate in the synthesis of indanones , which suggests that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroacylation of styrene derivatives. For instance, the intramolecular hydroacylation of this compound can be achieved under metal-free conditions using L-proline as a catalyst. This method is environmentally benign and provides good to excellent yields .
Industrial Production Methods: In industrial settings, this compound can be produced via the palladium-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde with tributylvinyltin in anhydrous toluene. The reaction is carried out at elevated temperatures under a nitrogen atmosphere, followed by purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Vinylbenzaldehyde has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Benzaldehyde: Lacks the vinyl group, making it less reactive in certain types of reactions.
Cinnamaldehyde: Contains a conjugated double bond, which imparts different reactivity compared to 2-vinylbenzaldehyde.
Styrene: While it has a vinyl group, it lacks the aldehyde functionality, limiting its reactivity in certain contexts.
Uniqueness: this compound’s combination of a vinyl group and an aldehyde group makes it uniquely reactive, allowing it to participate in a broader range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
2-ethenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJIZSVHGOKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182527, DTXSID001209788 | |
Record name | Benzaldehyde, 2-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28272-96-0, 187960-19-6 | |
Record name | Benzaldehyde, 2-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028272960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Ethenylidene-2,4-cyclohexadien-1-ylidene)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-vinylbenzaldehyde?
A1: this compound, with its unique structure containing both an aldehyde and a vinyl group, serves as a versatile building block in organic synthesis. It's frequently employed in the construction of various cyclic compounds. For example, it acts as a precursor in synthesizing indanones , benzo[b]carbazoles , and isoquinolones .
Q2: How does the structure of this compound enable these reactions?
A2: The proximity of the aldehyde and vinyl groups in this compound facilitates intramolecular reactions. This can be seen in the formation of indanones through intramolecular hydroacylation or the creation of benzannulated (Z)-cyclononenes via ring-closing metathesis, ultimately leading to tetrahydro-5H-benzo[c]fluorenes .
Q3: Can this compound be used to create polymers?
A3: Yes, the vinyl group in this compound allows for its polymerization, generating poly(vinylbenzaldehyde). This polymer can then react with primary amines, yielding polymeric Schiff bases .
Q4: What is the role of this compound in the synthesis of polymeric nitrons?
A4: this compound can be polymerized and subsequently reacted with N-isopropylhydroxylamine to produce polymeric nitrons. These nitrons are particularly interesting due to their ability to undergo intramolecular cyclization upon irradiation, forming oxaziridines .
Q5: What are the spectroscopic characteristics of this compound?
A5: While the provided research excerpts focus on the reactivity of this compound, its spectroscopic data, including molecular formula (C9H8O) and molecular weight (132.16 g/mol), can be easily determined. Detailed spectroscopic data like NMR and IR can be found in chemical databases and publications.
Q6: Can you provide an example of how metal catalysts are employed in reactions involving this compound?
A6: Palladium catalysts are highly effective in facilitating cascade annulation reactions between this compound and indoles, producing 6-(3-indolyl)benzo[b]carbazoles . This exemplifies the importance of metal catalysis in harnessing the reactivity of this compound for complex molecule synthesis.
Q7: Are there any known challenges or limitations associated with using this compound in synthesis?
A7: While this compound is a valuable building block, it's important to consider potential challenges. For instance, under flash vacuum pyrolysis, substituted benzo[c]thiopyran and thieno[2,3-c]thiopyran S,S-dioxides derived from this compound exhibit unexpected behavior, often not yielding the anticipated SO2 extrusion products . This highlights the need for careful consideration of reaction conditions and potential side reactions.
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